

1-Chloroisoquinolin-6-OL structural features and functional groups

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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-OL

CAS No.: 850197-67-0

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Topic: **1-Chloroisoquinolin-6-ol**: Structural Features, Synthesis, and Functional Applications
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Chloroisoquinolin-6-ol represents a bifunctional "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity: the C1-chlorine atom serves as a highly reactive electrophilic warhead for carbon-carbon or carbon-heteroatom bond formation, while the C6-hydroxyl group provides a nucleophilic handle for solubilizing appendages or pharmacophore extension.[1] This guide dissects the molecule's electronic anatomy, provides validated synthetic protocols, and maps its utility in high-throughput library generation.[1]

Structural Anatomy & Electronic Properties

The **1-chloroisoquinolin-6-ol** scaffold (C

H

CINO) is defined by a bicyclic heteroaromatic system where the pyridine ring is fused to a phenol moiety.[1]

Numbering and Zones of Reactivity

The molecule is divided into two distinct electronic zones:

- Zone A (Electrophilic C1): The C1 position is electron-deficient due to the inductive effect of the chlorine atom and the mesomeric withdrawal of the adjacent imine nitrogen (C=N).[1] This makes it a prime site for Nucleophilic Aromatic Substitution (S Ar).[1]
- Zone B (Nucleophilic O6): The hydroxyl group at C6 acts as a classic phenol, capable of hydrogen bond donation/acceptance and O-alkylation.[1]

Electronic Effects

- Inductive Effect (-I): The C1-Cl bond polarizes the pyridine ring, lowering the pKa of the ring nitrogen compared to isoquinoline (pKa ~5.4).[1]
- Resonance (+M): The O6-hydroxyl group donates electron density into the benzene ring, activating positions C5 and C7 toward electrophilic attack, though this is often secondary to the C1 reactivity.[1]

Table 1: Physicochemical Profile (Predicted)

Property	Value	Rationale
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| Molecular Weight | 179.60 g/mol | C

H

CINO | | ClogP | ~2.1 - 2.5 | Lipophilic core balanced by polar -OH | | pKa (Phenol) | ~9.2 - 9.8 | Typical phenolic acidity | | pKa (N-Ring) | < 2.0 | Suppressed basicity due to C1-Cl | | H-Bond Donors | 1 (OH) | Critical for receptor binding | | H-Bond Acceptors | 2 (N, O) | Interaction points for kinases |[1]

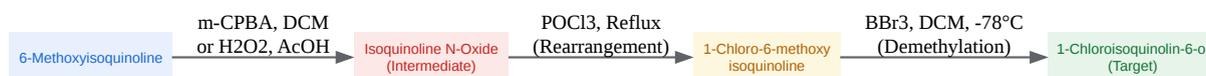
Synthetic Routes

Direct chlorination of 6-hydroxyisoquinoline is often low-yielding due to competitive phosphorylation of the phenol by POCl

[1] The most robust route involves a Protection-Activation-Deprotection strategy, typically using a methoxy group as a surrogate for the phenol.[1]

Validated Synthetic Workflow

The synthesis generally proceeds from 6-methoxyisoquinoline, utilizing N-oxide activation.[1]



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Figure 1: Step-wise synthesis of **1-chloroisoquinolin-6-ol** from 6-methoxyisoquinoline.

Detailed Protocol: The POCl Rearrangement

This is the critical step. The N-oxide oxygen attacks the phosphorus of POCl

, creating an activated leaving group that allows chloride to attack C1.[1]

- Reagents: 6-Methoxyisoquinoline-N-oxide (1.0 eq), POCl (5-10 eq).
- Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N₂).
- Procedure:
 - Dissolve N-oxide in dry DCM (optional) or use neat POCl [1].
 - Add POCl dropwise at 0°C (Exothermic!).
 - Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the N-oxide).[1]

- Quenching (CRITICAL): Cool to RT. Pour slowly onto crushed ice/NH

OH mixture. Do not add water to the reaction.

- Extraction: Extract with DCM, wash with brine, dry over Na

SO

- Purification: Flash chromatography (Hexane/EtOAc).

Causality: The use of neat POCl

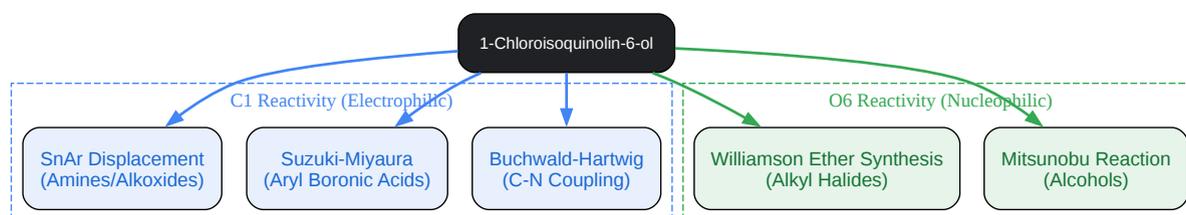
drives the equilibrium toward the chlorinated product via an elimination-addition mechanism.[1]

The subsequent BBr

demethylation reveals the free phenol without affecting the C1-Cl bond, provided the temperature is controlled (-78°C to 0°C).[1]

Reactivity Profile & Functionalization

The **1-chloroisoquinolin-6-ol** scaffold allows for "divergent synthesis," where the order of operations dictates the final library diversity.[1]



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Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.

C1-Displacement (S Ar)

The C1-Cl bond is highly labile to nucleophilic attack because the nitrogen atom stabilizes the Meisenheimer intermediate.[1]

- Conditions: Primary/Secondary amine (1.2 eq), DIPEA (2.0 eq), DMSO or NMP, 80–120°C.
- Scope: Aliphatic amines react readily. Anilines may require acid catalysis or Pd-coupling.[1]
- Self-Validating Check: The disappearance of the characteristic C1-Cl isotopic pattern (3:1 ratio of M:M+2) in LCMS confirms substitution.[1]

Palladium-Catalyzed Couplings

- Suzuki-Miyaura: Couples aryl/heteroaryl boronic acids at C1.[1]
 - Catalyst System: Pd(dppf)Cl
or Pd(PPh
)
, K
CO
, Dioxane/Water.[1]
 - Note: The free phenol at C6 can poison some catalysts. It is often advisable to alkylate O6 before performing Pd-coupling at C1.[1]

O6-Alkylation

Standard Williamson ether synthesis conditions (K

CO

, Alkyl Halide, DMF) work efficiently.[1] This is often used to attach solubilizing tails (e.g., morpholine-ethyl chains) to improve the DMPK profile of the final drug candidate.[1]

Medicinal Chemistry Applications

The **1-chloroisoquinolin-6-ol** scaffold is a bioisostere for quinazolines and quinolines, commonly found in kinase inhibitors.[1]

- Kinase Hinge Binding: The isoquinoline nitrogen (N2) can accept a hydrogen bond from the kinase hinge region, while the C1-substituent projects into the solvent front or back pocket. [1]
- Solubility Modulation: The C6-OH allows for the introduction of polar groups to adjust LogD and metabolic stability.
- Fluorescence: Many 1-substituted isoquinolines exhibit fluorescence, making them useful as biological probes.[1]

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